P97 ATPase Inhibition: Target Compound vs. Des-Pyrimidine Analog
In the ADP‑Glo p97 ATPase assay (20 nM p97, 20 µM ATP, 15 min, 37 °C), the target compound demonstrated an IC50 of 0.75 µM, while the des‑(4,6‑dimethylpyrimidin‑2‑yl) analog 3‑amino‑2‑(4‑fluorophenyl)quinazolin‑4(3H)‑one showed an IC50 of 12.5 µM, representing a 16.7‑fold loss of potency upon removal of the N3‑pyrimidine extension [1]. This direct, head‑to‑head comparison within the same patent dataset establishes the N3‑pyrimidine group as a critical potency driver for p97 inhibition.
| Evidence Dimension | p97 ATPase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.75 µM |
| Comparator Or Baseline | 3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one (des-pyrimidine analog) IC50 = 12.5 µM |
| Quantified Difference | 16.7-fold greater potency for target compound |
| Conditions | ADP-Glo assay, 20 nM p97, 20 µM ATP, 37 °C, 15 min incubation |
Why This Matters
Procurement decisions for p97 inhibitor programs must account for the ~17‑fold potency gap, as the simpler analog fails to achieve the same level of target engagement.
- [1] Zhou, H.-J., Parlati, F., & Wustrow, D. Fused pyrimidines and substituted quinazolines as inhibitors of p97. US Patent 9,062,026 B2, Example 12, Table 1. View Source
